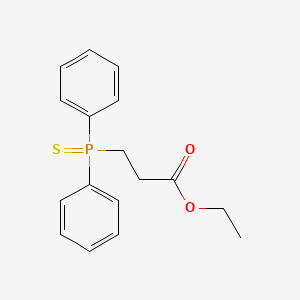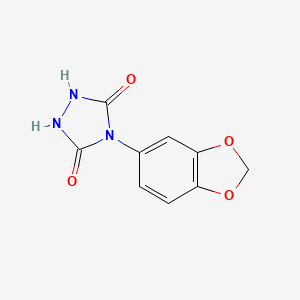
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a potent neurotoxin that has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models.
作用机制
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been shown to act as a potent neurotoxin by inducing oxidative stress and inflammation in the brain. This compound has been shown to disrupt the function of the mitochondria, leading to the production of reactive oxygen species (ROS) and the activation of inflammatory pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. This compound has been shown to impair spatial learning and memory, as well as alter social behavior and anxiety levels. This compound has also been shown to induce oxidative stress and inflammation in the brain, leading to the production of ROS and the activation of inflammatory pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in neurons.
实验室实验的优点和局限性
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine is a potent neurotoxin that has been widely used in scientific research to study the effects of neurotoxicity on the brain and behavior. This compound has several advantages, including its ability to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. This compound also has limitations, including its potential toxicity to researchers and the need for specialized equipment and facilities to handle the compound safely.
未来方向
There are several future directions for N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine research, including the development of new therapies to treat neurodegenerative diseases and the study of the effects of environmental toxins on the brain and behavior. This compound research could also be used to develop new methods for detecting and preventing neurotoxicity in humans and animals. Additionally, this compound research could be used to study the effects of other neurotoxins on the brain and behavior.
合成方法
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine can be synthesized using a variety of methods, including the reaction of 2,2,5,9-tetramethyl-3,4,8-decatriene-1-ol with 4H-1,2,4-triazol-4-amine in the presence of a catalyst. This reaction yields this compound as a yellow crystalline solid, which can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
N-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)-4H-1,2,4-triazol-4-amine has been used extensively in scientific research to study the effects of neurotoxicity on the brain and behavior. This compound has been shown to induce cognitive impairment, neurodegeneration, and behavioral changes in animal models. This compound has also been used to study the effects of environmental toxins on the brain and behavior.
属性
InChI |
InChI=1S/C16H24N4/c1-14(2)7-6-8-15(3)9-10-16(4,5)11-19-20-12-17-18-13-20/h7,10-13H,6,8H2,1-5H3/b19-11+ |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJGSLJWNMDDX-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C=NN1C=NN=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C=CC(C)(C)/C=N/N1C=NN=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)
